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strontium;dibromide;hexahydrate

Cat. No.: B12062385
M. Wt: 355.52 g/mol
InChI Key: FLMJUJXBFKFYOZ-UHFFFAOYSA-L
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Description

Significance of Strontium-Based Compounds in Contemporary Chemistry

Strontium and its compounds hold a distinct position in various chemical, industrial, and research domains. The chemistry of strontium is generally similar to that of the other alkaline-earth metals, particularly calcium and barium. britannica.com In its compounds, strontium almost exclusively exhibits a +2 oxidation state as the Sr²⁺ ion. britannica.comshef.ac.uk

A well-known application of strontium salts is in pyrotechnics, where they are used to impart a brilliant, deep red color to fireworks and signal flares. chemimpex.comwikipedia.orgrsc.org In materials science, strontium ferrites (SrFeₓOᵧ) are integral to the production of permanent ceramic magnets used in a wide array of applications, from loudspeakers to small motors. britannica.com Furthermore, strontium aluminate is frequently employed in photoluminescent materials, such as "glow-in-the-dark" paints and plastics, valued for its chemical inertness. wikipedia.orgrsc.org

In other industrial applications, strontium carbonate was a key component in the manufacturing of cathode ray tubes for older television sets. rsc.org Strontium chloride has found a niche use in specialized toothpastes. wikipedia.org While organostrontium compounds exist, they are less common than their organomagnesium counterparts due to being more difficult to synthesize and more reactive. wikipedia.org The unique properties of strontium compounds ensure their continued relevance in specialized applications across contemporary chemistry and materials science.

Overview of Hydrated Halide Systems in Inorganic Chemistry

Hydrated halide systems are a fundamental class of inorganic compounds where a metal cation and halide anions are associated with a specific number of water molecules within a crystal lattice. The study of these systems is crucial for understanding ion-solvent interactions, crystallization processes, and the behavior of electrolytes in solution. The water molecules, known as water of hydration, are typically coordinated directly to the metal cation, forming a hydration sphere. nih.gov

The nature of the hydration shell surrounding ions, particularly halide ions, is an active area of research. nih.gov Advanced techniques, including cluster analysis and molecular dynamics simulations combined with neutron and X-ray scattering, are employed to probe the structure and dynamics of these hydration shells at a molecular level. mdpi.comacs.org These studies reveal that the interaction between water molecules and the central ion is complex and specific to the particular cation and anion involved. mdpi.com For instance, the large size of the Sr²⁺ ion allows for high coordination numbers in its complexes. wikipedia.org The study of water-rich hydrates, such as certain aluminum halide hydrates, demonstrates the potential for complex, multi-layered hydration spheres around a cation. nih.gov Understanding these hydrated systems is paramount as their properties are foundational to numerous processes in chemistry, geology, and materials science.

Research Imperatives and Future Directions for Strontium Dibromide Hexahydrate Studies

Current research on strontium dibromide hexahydrate is focused on leveraging its specific chemical and physical properties for advanced applications. One of the most promising areas is in thermochemical heat storage. tue.nl The reversible dehydration-hydration reaction of SrBr₂·6H₂O is being investigated as a method for storing and releasing thermal energy, particularly for applications like household space and water heating. tue.nl Research imperatives in this field include improving the reaction kinetics, increasing the material's stability over many cycles, and reducing the hysteresis between the hydration and dehydration processes, often by creating composite materials with other salts. tue.nl

In materials science, strontium dibromide hexahydrate serves as a precursor in the synthesis of specialized optical materials. It has been used in the preparation of glass films doped with divalent europium ions, where the low-temperature sol-gel synthesis method prevents the decomposition of the bromide raw materials. guidechem.com It is also a component in the formulation of certain non-gold green fluorescent powders. guidechem.com

Another significant research direction is its application as a high-temperature adsorbent. guidechem.com Studies have shown that composites containing strontium dibromide hexahydrate can function as effective adsorbents for ammonia (B1221849) in advanced adsorption refrigeration systems. guidechem.com This research aims to develop cooling systems that can operate at higher temperatures, making them more efficient and versatile. guidechem.com Additionally, its use as a reagent in analytical chemistry for the detection of bromide ions continues to be relevant. chemimpex.com Future studies will likely continue to explore the modification of strontium dibromide hexahydrate to optimize its performance in these energy and materials science applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br2H12O6Sr B12062385 strontium;dibromide;hexahydrate

Properties

Molecular Formula

Br2H12O6Sr

Molecular Weight

355.52 g/mol

IUPAC Name

strontium;dibromide;hexahydrate

InChI

InChI=1S/2BrH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2

InChI Key

FLMJUJXBFKFYOZ-UHFFFAOYSA-L

Canonical SMILES

O.O.O.O.O.O.[Br-].[Br-].[Sr+2]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Strontium Dibromide Hexahydrate

Conventional and Advanced Synthetic Routes

The routes to synthesize strontium dibromide hexahydrate are diverse, each with specific advantages and applications.

The most common and straightforward method for preparing strontium bromide is through aqueous reactions. This typically involves the neutralization of a strontium base with hydrobromic acid. wikipedia.orgyoutube.com The resulting salt is then crystallized from the aqueous solution to form the hexahydrate.

Common reactions include:

Using Strontium Hydroxide (B78521): Strontium hydroxide reacts with hydrobromic acid in a classic acid-base neutralization to yield strontium bromide and water. wikipedia.orgyoutube.comwebqc.org Sr(OH)₂ + 2HBr → SrBr₂ + 2H₂O

Using Strontium Carbonate: Strontium carbonate is treated with a hydrobromic acid solution. This reaction produces strontium bromide, water, and carbon dioxide gas. wikipedia.orgwebqc.orgchemicalbook.com SrCO₃ + 2HBr → SrBr₂ + H₂O + CO₂

After the initial reaction, strontium dibromide hexahydrate is obtained by crystallizing the salt from the aqueous solution. youtube.com This is typically achieved by evaporating the solution at room temperature. chembk.com The hexahydrate form is stable under these conditions. However, it is sensitive to temperature changes; it begins to decompose to the dihydrate (SrBr₂·2H₂O) at 89 °C and becomes completely anhydrous at 180 °C. wikipedia.org Optimization of this process involves controlling the temperature and rate of evaporation to ensure the formation of well-defined crystals of the desired hydration state. The solubility of other potential ions is also a key consideration; for instance, if potassium sulfate (B86663) is present, insoluble strontium sulfate will precipitate, affecting the purity of the final product. chegg.comyoutube.com

Non-aqueous methods offer alternative routes to strontium bromide, which can be advantageous for producing anhydrous material or when seeking to avoid water for specific applications.

One documented non-aqueous method involves the reaction of strontium metal in liquid ammonia (B1221849). shef.ac.uk Another approach utilizes the differential solubility of strontium salts in organic solvents. For example, the high solubility of strontium bromide in ethanol (B145695) can be exploited in a process that uses sodium bromide brine, thus avoiding the more expensive hydrobromic acid. researchgate.net The solubility of anhydrous strontium bromide has been quantified in several non-aqueous solvents, which is critical data for designing such synthetic routes. chemicalbook.comchemister.ru

Table 1: Solubility of Anhydrous Strontium Bromide in Various Solvents

SolventTemperature (°C)Solubility ( g/100 g of solvent)Reference
Water20100 chemister.ru
Ethanol (abs.)2063.9 chemister.ru
Methanol20119.4 chemister.ru
Acetone200.6 chemister.ru
i-Amyl alcohol2537.7 chemister.ru
Liquid Ammonia00.008 chemister.ru

Advanced non-aqueous synthesis has also been explored for related compounds, providing insight into potential methods for strontium bromide. For instance, the reaction of anhydrous SrBr₂ with sodium N,N-dimethylaminodiboranate in diethyl ether or tetrahydrofuran (B95107) has been used to create volatile strontium compounds as precursors for chemical vapor deposition (CVD). nih.gov

Hydrothermal and solvothermal methods, which involve chemical reactions in a closed system at elevated temperatures and pressures, can be adapted for the synthesis of strontium bromide. These techniques can offer better control over particle size, morphology, and crystallinity. While specific research on the direct hydrothermal synthesis of strontium bromide hexahydrate is not extensively detailed in the provided results, the principles are relevant. For example, studies on the hydration and dehydration kinetics of strontium bromide for thermochemical energy storage investigate the material's behavior under conditions similar to solvothermal processes (i.e., interaction with water vapor at elevated temperatures). dlr.detue.nl

Furthermore, advanced techniques like microwave-assisted solvothermal (MW-ST) synthesis have been developed for other inorganic compounds, which could potentially be modified for the rapid and efficient production of high-quality strontium bromide crystals. rsc.org

Precursor Material Selection and Impact on Product Purity

The choice of starting materials (precursors) is a critical factor that directly influences the purity and cost of the final strontium dibromide hexahydrate product.

For laboratory-scale synthesis, high-purity strontium carbonate (SrCO₃) and strontium hydroxide (Sr(OH)₂) are common precursors. wikipedia.orgchemicalbook.com Strontium oxide (SrO), formed by the decomposition of the carbonate, can also be used and reacts with hydrobromic acid. webqc.orgwikipedia.org The use of these relatively pure precursors generally leads to a high-purity product, suitable for analytical or pharmaceutical applications. chemicalbook.comchemicalbook.com Commercially, strontium bromide of up to 99.995% purity is available, which is likely produced from such high-grade starting materials. sigmaaldrich.com

For industrial-scale production, the primary raw material is often the naturally occurring mineral celestine, which is strontium sulfate (SrSO₄). researchgate.netwikipedia.org This is a more cost-effective approach. The celestine is first converted into a more reactive intermediate, such as strontium sulfide (B99878) (SrS) via the "black ash" process or directly into strontium carbonate (SrCO₃) through a double-decomposition method. wikipedia.org The purity of the strontium bromide produced from these methods is inherently linked to the efficiency of these conversion and purification steps. One study reported achieving a purity of up to 97.6% for SrBr₂ synthesized from celestine ore. researchgate.net

Table 2: Comparison of Common Precursors for Strontium Bromide Synthesis

PrecursorChemical FormulaTypical UseKey ReactionResulting PurityReference
Strontium CarbonateSrCO₃Lab/IndustrialSrCO₃ + 2HBr → SrBr₂ + H₂O + CO₂High (from pure precursor) wikipedia.orgwebqc.orgchemicalbook.com
Strontium HydroxideSr(OH)₂LaboratorySr(OH)₂ + 2HBr → SrBr₂ + 2H₂OHigh wikipedia.orgyoutube.com
Strontium OxideSrOLaboratorySrO + 2HBr → SrBr₂ + H₂OHigh webqc.org
Celestine (Strontium Sulfate)SrSO₄IndustrialConverted to SrCO₃ or SrS firstModerate to High (process dependent) researchgate.netwikipedia.org

Crystallization Kinetics and Controlled Growth of Strontium Dibromide Hexahydrate

The formation of strontium dibromide hexahydrate from a solution is governed by crystallization kinetics. Controlling these kinetics is crucial for obtaining crystals of a desired size, shape, and purity. The process involves two main stages: nucleation (the formation of stable crystalline nuclei) and crystal growth.

Key factors influencing crystallization include:

Temperature: Strontium bromide exists in different hydration states depending on the temperature. The hexahydrate is formed at room temperature, while heating leads to the monohydrate and eventually the anhydrous salt. wikipedia.orgchemicalbook.com Precise temperature control during crystallization and drying is therefore essential to isolate the hexahydrate form. dlr.de

Supersaturation: The rate of crystallization is driven by the level of supersaturation of the solution. This can be controlled by the rate of solvent evaporation or by cooling a saturated solution.

Impurities: The presence of impurities can inhibit or alter crystal growth, affecting the final product's quality.

Research into the use of strontium bromide for thermochemical energy storage has provided valuable insights into its hydration and dehydration kinetics. A kinetic model for the hydration reaction from the monohydrate to the hexahydrate has been developed, assuming a first-order dependence on the distance from thermodynamic equilibrium. dlr.de Other studies have investigated the creation of composite materials, such as mixing strontium bromide with natural graphite, to improve the kinetics of water vapor absorption and desorption (hydration/dehydration). researchgate.net This demonstrates an approach to controlling the growth and interaction of the hydrate (B1144303) within a porous matrix.

Table 3: Dehydration Behavior of Strontium Bromide Hydrates

Hydrate FormTransition Temperature (°C)ProductReference
Hexahydrate (SrBr₂·6H₂O)89Dihydrate (SrBr₂·2H₂O) wikipedia.org
Hydrated forms180Anhydrous (SrBr₂) wikipedia.orgchemicalbook.com

Scalability Considerations for Industrial Production of Strontium Dibromide

Scaling up the production of strontium bromide from the laboratory to an industrial level presents several challenges, primarily related to cost, efficiency, and sustainability. The use of strontium bromide in applications like pyrotechnics and energy storage necessitates affordable, large-scale manufacturing processes. researchgate.netchemiis.com

A key consideration is the choice of raw materials. While pure strontium carbonate is used in the lab, industrial processes start with the more economical celestine ore (SrSO₄). researchgate.netwikipedia.org The "black ash" and "direct conversion" methods are two established industrial processes for converting celestine into a suitable precursor for acid reaction. wikipedia.org

Spectroscopic Characterization and Electronic Structure Investigations

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Strontium-87

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of the ⁸⁷Sr nucleus, despite being challenging due to its low natural abundance (7.00%) and quadrupolar nature (spin I = 9/2), offers significant insights into the structure and bonding within strontium-containing compounds. huji.ac.il High-field NMR studies have been particularly instrumental in characterizing materials like strontium dibromide hexahydrate. nih.gov

Analysis of Strontium Site Symmetry and Nuclear Quadrupole Coupling Constants

The nuclear quadrupole coupling constant (Cq) for ⁸⁷Sr is highly sensitive to the symmetry of the strontium site within the crystal lattice. nih.govresearchgate.net In environments with high symmetry, the electric field gradient (EFG) at the nucleus is small, resulting in a lower Cq value. Conversely, a more distorted or asymmetric environment leads to a larger EFG and a higher Cq. Studies have shown that ⁸⁷Sr nuclear quadrupole coupling constants can range from 0 to 50.5 MHz across various strontium compounds, reflecting a wide array of coordination environments. nih.govresearchgate.net For strontium dibromide hexahydrate, the specific Cq value provides a direct measure of the local electronic and structural asymmetry around the strontium cation. The interaction of the nuclear quadrupole moment with the EFG results in broad NMR signals, which can be analyzed to extract detailed information about the strontium coordination. huji.ac.il

Experimental Strontium-87 Chemical Shift Scale Development

An experimental chemical shift scale for ⁸⁷Sr has been developed, spanning a range of approximately 550 ppm, from -200 ppm to +350 ppm relative to the aqueous Sr²⁺ ion. nih.govresearchgate.net This scale is crucial for correlating the observed chemical shift with the coordination environment of the strontium atom. Generally, an increase in the coordination number of strontium leads to increased magnetic shielding. nih.govresearchgate.net For strontium dibromide hexahydrate, where the strontium ion is coordinated by water molecules, the ⁸⁷Sr chemical shift falls within a specific range that is indicative of its hydration state and coordination geometry.

PropertyValue
⁸⁷Sr Spin 9/2
Natural Abundance 7.00%
Chemical Shift Range ~550 ppm (-200 to +350 ppm)
Reference Compound 0.5 M SrCl₂ in D₂O

This table summarizes key properties of the Strontium-87 nucleus relevant to NMR spectroscopy. huji.ac.il

Measurement of Magnetic Shielding Anisotropy

The magnetic shielding of the ⁸⁷Sr nucleus is not always isotropic and can depend on the orientation of the crystal with respect to the external magnetic field. This phenomenon, known as chemical shift anisotropy (CSA), provides further structural information. For a stationary powdered sample of strontium dibromide hexahydrate, the experimentally measured chemical shift anisotropy (δaniso) for ⁸⁷Sr was determined to be +26 ppm. nih.govresearchgate.net This value, along with those of other strontium salts like SrCl₂·6H₂O (+28 ppm) and SrCO₃ (-65 ppm), highlights how the electronic environment around the strontium nucleus varies in different chemical contexts. nih.govresearchgate.net The positive value for the hexahydrated bromide and chloride salts suggests a particular type of anisotropic shielding environment created by the coordinated water molecules.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the molecular vibrations within strontium dibromide hexahydrate. These methods provide detailed information about the water molecules of hydration and the strontium-bromide lattice vibrations.

Assignment of Water Molecule Vibrational Modes

The water molecules in strontium dibromide hexahydrate give rise to characteristic vibrational modes that can be observed in both FTIR and Raman spectra. These modes include stretching, bending, and librational motions. In the condensed phase, hydrogen bonding between water molecules significantly influences their vibrational frequencies. physicsopenlab.org The O-H stretching vibrations typically appear as a broad band in the region of 3200-3400 cm⁻¹. physicsopenlab.org The H-O-H bending mode is expected around 1650 cm⁻¹. physicsopenlab.orgnih.gov In hydrated salts, additional bands corresponding to librational modes (rocking, wagging, and twisting) of the coordinated water molecules can often be observed at lower frequencies. The presence of the Sr²⁺ ion and Br⁻ ions perturbs the vibrational frequencies of the water molecules compared to those in pure liquid water or ice.

Vibrational ModeApproximate Frequency Range (cm⁻¹)
O-H Stretching 3200 - 3400
H-O-H Bending ~1650
Librational Modes Lower Frequencies

This table presents the general frequency regions for the vibrational modes of water molecules in condensed phases, which are applicable to the analysis of strontium dibromide hexahydrate. physicsopenlab.orgnih.gov

Analysis of Strontium-Bromide Stretching and Bending Modes

The vibrations involving the strontium and bromide ions occur at much lower frequencies, typically in the far-infrared region of the spectrum (< 400 cm⁻¹). These lattice vibrations correspond to the stretching and bending of the Sr-Br bonds within the crystal structure. The analysis of these low-frequency modes provides direct information about the strength and nature of the ionic bonding between the strontium cations and bromide anions. Raman spectroscopy is particularly well-suited for observing these low-wavenumber vibrations. nih.gov The specific frequencies of the Sr-Br stretching and bending modes are dependent on the crystal structure and the coordination of the strontium ion by both bromide ions and water molecules.

X-ray Absorption Spectroscopy (XAS) for Local Structural Probing

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique utilized to investigate the local geometric and electronic structure of a selected atomic species within a material. This method is particularly insightful for amorphous materials, solutions, and crystalline solids, providing detailed information about the coordination environment of the absorbing atom. XAS is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

While dedicated, publicly available XAS studies focusing specifically on crystalline strontium dibromide hexahydrate (SrBr₂·6H₂O) are not prevalent in the literature, extensive research on the hydrated strontium ion (Sr²⁺(aq)) in aqueous solutions and in various sorbed states provides a clear and relevant proxy for understanding its local coordination within the hexahydrate crystal. In this solid-state compound, the strontium ion's immediate coordination sphere is dominated by water molecules, making the data from aqueous studies highly pertinent.

The XANES region, which encompasses the spectral features near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For the hydrated strontium ion, the XANES spectrum is primarily influenced by the arrangement and bonding of the surrounding oxygen atoms from the water molecules. materialsproject.org Analysis of the Sr K-edge XANES, often in conjunction with theoretical calculations such as those based on molecular dynamics (MD), can elucidate the symmetry of the hydration complex. materialsproject.orgtue.nl Studies have shown that an 8-fold coordination complex is compatible with XANES data for hydrated strontium. materialsproject.orgtue.nl

The EXAFS region, extending several hundred electron volts above the absorption edge, contains oscillatory structures that can be analyzed to determine the types of neighboring atoms, their distances from the absorbing atom, and their coordination numbers. For the Sr²⁺ ion in a hydrated environment, EXAFS analysis consistently reveals a well-defined first coordination shell composed of oxygen atoms.

Quantitative analysis of EXAFS data from various studies on hydrated strontium complexes has yielded consistent structural parameters. These studies show a first shell of oxygen atoms surrounding the central strontium ion. The coordination number (N) for this shell is typically found to be between 8 and 10. wikimedia.org The average strontium-oxygen (Sr-O) bond distance (R) is consistently reported to be in the range of 2.60 to 2.61 Å. materialsproject.orgwikimedia.org Detailed analyses have also been performed to quantify the thermal and static disorder in the coordination shell, described by the Debye-Waller factor (σ²). wikipedia.orgnih.gov This factor provides insight into the rigidity of the coordination environment. For hydrated strontium, the first coordination shell is characterized by a high degree of structural order.

The following table summarizes representative findings for the local coordination environment of hydrated strontium ions from EXAFS studies.

ParameterValueDescription
Absorbing AtomStrontium (Sr)The central ion from which the local structure is probed.
Backscattering AtomOxygen (O)The atoms in the first coordination shell, originating from water molecules.
Coordination Number (N)9 - 10 (±1)The number of oxygen atoms directly bonded to the strontium ion. wikimedia.org
Sr-O Bond Distance (R)2.61 Å (±0.02)The average distance between the strontium ion and the coordinating oxygen atoms. wikimedia.org
Debye-Waller Factor (σ²)> 0.025 Ų (approx.)A measure of the static and thermal disorder in the Sr-O bond distance. wikipedia.org

It is important to distinguish the local structure in the hexahydrate from that in the anhydrous form, SrBr₂. In the absence of water molecules, the strontium ion is coordinated directly by bromide ions. Crystallographic data for anhydrous SrBr₂ reveals a more complex environment with two distinct Sr²⁺ sites, both having an 8-coordinate geometry with surrounding Br⁻ ions, but with a range of Sr-Br bond distances from 3.12 to 3.61 Å.

Thermochemical Energy Storage Applications and Mechanistic Studies

Hydration-Dehydration Reaction Mechanisms and Kinetics of Strontium Bromide Hexahydrate

The core of the TCES system based on strontium bromide lies in the reversible chemical reaction involving the hydration and dehydration of the salt.

The primary reversible solid-gas reaction for thermochemical energy storage using strontium bromide involves the transition between its hexahydrate and monohydrate forms. dlr.detue.nl This reaction is central to the charging and discharging phases of the energy storage cycle.

The dehydration process, or charging, converts strontium bromide hexahydrate (SrBr₂·6H₂O) into strontium bromide monohydrate (SrBr₂·H₂O) by applying heat, typically from a source like a solar air heater. nias.res.in The water vapor released is then separated from the salt. The reverse process, hydration or discharging, occurs when water vapor is reintroduced, reacting exothermically with the monohydrate to reform the hexahydrate, thereby releasing the stored heat. nias.res.in This released heat can then be used for applications such as space heating. nias.res.in

This reaction is valued for its high theoretical energy storage density, cited as 628 kWh/m³ or 798 J/g. researchgate.netdaneshyari.comnias.res.in The operating temperatures are generally below 100°C, making it suitable for low-grade heat sources. researchgate.netdlr.de For instance, dehydration can occur at temperatures between 70-80°C, while hydration can be triggered at around 35°C. nias.res.in Some studies have also investigated the reaction between anhydrous strontium bromide (SrBr₂) and its monohydrate form for applications in a higher temperature range of approximately 150°C to 300°C. dlr.deresearchgate.net

The rates of both the hydration and dehydration reactions are significantly influenced by the operating conditions, namely temperature, water vapor pressure, and relative humidity.

Temperature: An increase in temperature generally accelerates the dehydration (charging) rate. researchgate.net For the hydration (discharging) process, lower temperatures are typically beneficial for improving the reaction kinetics. researchgate.net However, there is a kinetic limitation that can lead to a thermal hysteresis, where the onset temperature for hydration is significantly lower than the dehydration temperature for the same water vapor partial pressure. dlr.de For example, at a water vapor partial pressure of 19 kPa, the dehydration onset was observed at 211°C, while the hydration onset was at 158°C. dlr.de

Vapor Pressure: The water vapor pressure is a critical driving factor for the reaction. For dehydration to proceed, the vapor pressure in the reactor must be kept below the equilibrium vapor pressure of the salt at a given temperature. engrxiv.org Conversely, for hydration, the vapor pressure must be above the equilibrium pressure. Higher water vapor pressure generally enhances the hydration rate. researchgate.net Equilibrium vapor pressure measurements for the SrBr₂·6H₂O/SrBr₂·H₂O system have been recorded between 12 and 200 mbar for temperatures ranging from 25°C to 80°C. engrxiv.org

Relative Humidity (RH): Relative humidity, which is dependent on both temperature and water vapor pressure, also plays a key role. processsensing.com The hydration reaction can be triggered by increasing the relative humidity above a certain threshold. engrxiv.org For instance, hydration can be initiated at 50–70°C with a relative humidity greater than 60%. engrxiv.org The hydration process is understood to proceed through the adsorption of water, forming a wetting layer on the surface of the lower hydrate (B1144303), followed by dissolution and recrystallization into the higher hydrate form. tue.nl

The interplay of these factors is crucial for optimizing the charging and discharging cycles of a TCES system.

To predict and optimize the performance of TCES systems, kinetic modeling of the hydration-dehydration reactions is essential. Researchers have employed various models to describe the reaction kinetics of strontium bromide.

One common approach is the use of phenomenological models like the Avrami-Erofeev model . This model has been applied to describe the behavior of doped strontium bromide samples, showing a good fit with experimental data. engrxiv.org

Another widely used model is the unreacted shrinking core model . researchgate.netresearchgate.net This model is particularly useful for describing gas-solid reactions where the reaction proceeds from the outer surface of the particle inwards, leaving a layer of product behind. It has been used to represent the hydration rate of SrBr₂·H₂O to SrBr₂·6H₂O. researchgate.net

Kinetic studies performed using thermogravimetric analysis (TGA) have helped in determining key reaction kinetic factors. dlr.deresearchgate.net For instance, a study investigating the reaction SrBr₂ + H₂O ⇌ SrBr₂·H₂O determined specific thermal powers of up to 4.0 kW/kg for hydration and 2.5 kW/kg for dehydration under specific conditions. dlr.deresearchgate.net In numerical simulations of reactor performance, the reaction kinetic factor (Rkin) is a critical parameter. In one study of a multilayered sieve reactor, a kinetic factor of Rkin = 1.0×10⁻⁴ was identified as a threshold value for the model. researchgate.net

These kinetic models and experimentally determined factors are fundamental for the accurate design and simulation of reactor performance. dlr.deresearchgate.net

Reactor Design and Performance Optimization for Thermochemical Systems

A novel multilayered sieve reactor design has been developed and numerically investigated to enhance the hydration and dehydration reactions in an open TCES system. researchgate.net This design focuses on improving the interaction between the porous reactive salt beds and the water vapor.

In one such numerical study, the model predicted that the total time required to completely dehydrate the salt beds was approximately 1180 minutes, while complete hydration took about 940 minutes. researchgate.net The study analyzed the impact of various operating parameters, including inlet temperature, fluid velocity, and relative humidity, on the charging and discharging phases. researchgate.net It was found that optimizing the salt beds could reduce the dehydration time by 11.4% (130 minutes). researchgate.net

The multilayered sieve reactor demonstrated high volumetric thermal power, although this power decreased as the reaction conversion progressed. researchgate.net The performance metrics for the studied model are summarized in the table below.

Performance MetricCharging (Dehydration)Discharging (Hydration)
Thermal Efficiency (η)85.2%94.5%
Thermal COP (COPth)72.4%71.5%
Exergy COP (COPex)21.3%21.1%
Data from a numerical investigation of a multilayered sieve reactor. researchgate.net

Radial flow fixed bed reactors (RFBR) present an advantageous alternative to traditional axial flow designs, primarily due to a significantly lower pressure drop across the reactor bed without compromising thermal performance. nias.res.inresearchgate.net This reduction in pressure drop leads to lower auxiliary power consumption for blowing air through the system. avestia.comresearchgate.net

Studies have analyzed various configurations of radial flow reactors, including:

Inward and Outward Flow: Air can be directed to flow radially inward towards the center or outward towards the periphery of the annular bed. nias.res.in

Π-type and Z-type Configurations: These refer to the specific arrangement of the air inlet and outlet connections. nias.res.in

Numerical and comparative studies have shown that the choice between Π-type and Z-type configurations has a negligible impact on performance. nias.res.in However, the flow direction is critical. Inward flow arrangements have been shown to exhibit significantly higher exergy efficiency—up to 3.5 times higher—than outward flow configurations. nias.res.in Compared to conventional axial flow reactors, inward and outward radial flow designs can save flow work requirements by up to 81% and 65%, respectively. avestia.com

A two-dimensional axisymmetric model is often used to simulate the hydration and dehydration processes in these reactors, coupling heat and moisture transport with the Darcy-Brinkman equation for fluid flow in the porous reactive bed. researchgate.net

Reactor ConfigurationPressure DropEnergy EfficiencyExergy Efficiency
Axial FlowHigherReferenceReference
Radial Flow (Inward)LowerSlightly LowerSignificantly Higher
Radial Flow (Outward)LowerSlightly LowerLower
Qualitative comparison based on findings from various studies. nias.res.inavestia.com

Solid State Transformations and Phase Equilibria

Dehydration Pathways and Anhydrous Strontium Bromide Formation

The process of removing water molecules from strontium dibromide hexahydrate is not a single-step event but a sequential process that leads to the formation of anhydrous strontium bromide (SrBr₂). shef.ac.uk This thermal decomposition involves the formation of intermediate hydrated phases. wikipedia.org

Upon heating, strontium bromide hexahydrate first decomposes to a dihydrate form (SrBr₂·2H₂O) at approximately 89°C. wikipedia.orgwikiwand.com Further heating to around 180°C results in the formation of the anhydrous salt. shef.ac.ukwikipedia.orgwikiwand.com The monohydrate form (SrBr₂·H₂O) has also been identified as a key intermediate in some dehydration and hydration studies, particularly in the context of thermochemical energy storage. dlr.de The reversible reaction between the anhydrous/monohydrate and hexahydrate forms is of particular interest for such applications. dlr.detue.nl

The stepwise removal of water molecules from the crystal lattice of strontium dibromide hexahydrate induces significant structural transformations. The initial hexahydrate possesses a specific crystal structure that changes as it transitions to the dihydrate and subsequently to the anhydrous form. These transformations involve rearrangements of the strontium and bromide ions as the coordinating water molecules are lost.

Phase Transition Behavior of Anhydrous Strontium Bromide (α- to β-SrBr₂)

Anhydrous strontium bromide exists in at least two polymorphic forms. At room temperature, it adopts a tetragonal crystal structure designated as α-SrBr₂. wikipedia.orgwikiwand.com Upon heating to approximately 920 K (647 °C), this α-form undergoes a first-order solid-solid phase transition to a more disordered, cubic fluorite structure known as β-SrBr₂. wikipedia.orgwikiwand.com This high-temperature β-phase exhibits significantly higher ionic conductivity due to extensive disorder in the bromide sublattice. wikipedia.orgwikiwand.com

Multi-Component Phase Equilibria Studies in Aqueous Systems

Understanding the behavior of strontium bromide hexahydrate in the presence of other salts is crucial for processes like fractional crystallization and the development of applications in areas such as underground brine processing.

The phase equilibria of several ternary systems containing strontium bromide hexahydrate have been investigated to determine solubility and solid-phase compositions at various temperatures.

NaBr–SrBr₂–H₂O System: Studies at 308 K and 323 K show this to be a simple co-saturated system with two crystallization regions corresponding to a sodium bromide hydrate (B1144303) (NaBr·2H₂O or NaBr) and strontium bromide hexahydrate (SrBr₂·6H₂O). jst.go.jpresearchgate.net No double salts or solid solutions are formed. researchgate.net

KBr–SrBr₂–H₂O System: Similar to the sodium bromide system, the KBr–SrBr₂–H₂O system at 308 K is a simple co-saturated type. jst.go.jpresearchgate.net The solid phases in equilibrium are potassium bromide (KBr) and strontium bromide hexahydrate. jst.go.jpresearchgate.net

MgBr₂–SrBr₂–H₂O System: At 288 K and 308 K, this system also exhibits simple co-saturation, with magnesium bromide hexahydrate (MgBr₂·6H₂O) and strontium bromide hexahydrate as the solid phases. acs.org No complex salts or solid solutions were observed. acs.org

Isothermal Dissolution Equilibrium Data for Ternary Systems Involving Strontium Bromide Hexahydrate
SystemTemperature (K)Invariant Point Composition (mass fraction %)Equilibrium Solid Phases
NaBr–SrBr₂–H₂O308Data not fully specified in search resultsNaBr·2H₂O, SrBr₂·6H₂O jst.go.jpresearchgate.net
KBr–SrBr₂–H₂O308Data not fully specified in search resultsKBr, SrBr₂·6H₂O jst.go.jpresearchgate.net
MgBr₂–SrBr₂–H₂O288 & 308Data not fully specified in search resultsMgBr₂·6H₂O, SrBr₂·6H₂O acs.org

The complexity of phase equilibria increases with the addition of more components.

NaBr–KBr–SrBr₂–H₂O System: At 323 K, this quaternary system is characterized by one invariant point, three univariant curves, and three crystallization fields for NaBr, KBr, and SrBr₂·6H₂O. researchgate.net No double salts or solid solutions are formed. researchgate.net

Other Quaternary Systems: The phase behavior of other quaternary systems, such as LiBr–NaBr–SrBr₂–H₂O and LiBr–KBr–SrBr₂–H₂O, has also been studied at various temperatures. acs.orgacs.org For instance, the LiBr–NaBr–SrBr₂–H₂O system at 288.15 K has four solid crystallization regions: LiBr·2H₂O, NaBr, NaBr·2H₂O, and SrBr₂·6H₂O. acs.org The NaBr–SrBr₂–MgBr₂–H₂O system at 323 K has four solid phase crystallization areas corresponding to strontium bromide hexahydrate, magnesium bromide hexahydrate, sodium bromide, and sodium bromide dihydrate. nist.gov

Phase Equilibria in Quaternary Systems with Strontium Bromide Hexahydrate
SystemTemperature (K)Crystallization FieldsDouble Salt/Solid Solution Formation
NaBr–KBr–SrBr₂–H₂O323NaBr, KBr, SrBr₂·6H₂O researchgate.netNone researchgate.net
LiBr–NaBr–SrBr₂–H₂O288.15LiBr·2H₂O, NaBr, NaBr·2H₂O, SrBr₂·6H₂O acs.orgNone acs.org
NaBr–SrBr₂–MgBr₂–H₂O323SrBr₂·6H₂O, MgBr₂·6H₂O, NaBr, NaBr·2H₂O nist.govNone
KBr–MgBr₂–SrBr₂–H₂O323SrBr₂·6H₂O, MgBr₂·6H₂O, KBr·MgBr₂·6H₂O, KBr nist.govKBr·MgBr₂·6H₂O nist.gov

Determination of Isothermal-Isobaric Invariant Points and Crystallization Regions

The study of solid-state transformations and phase equilibria of strontium bromide hexahydrate (SrBr₂·6H₂O) is crucial for understanding its behavior under varying conditions of temperature and pressure. This section details the determination of isothermal-isobaric invariant points and the corresponding crystallization regions, focusing on the transformations between its different hydrated forms and the anhydrous state.

Solid-State Transformations

Strontium bromide hexahydrate undergoes a series of transformations upon heating. The hexahydrate form is stable at room temperature but will lose its water of crystallization as the temperature increases. At approximately 89°C, strontium bromide hexahydrate decomposes to the dihydrate form (SrBr₂·2H₂O). acs.org Further heating to around 180°C results in the formation of anhydrous strontium bromide (SrBr₂). acs.orgchemicalbook.com

The anhydrous form itself undergoes a solid-solid phase transition at approximately 650°C (920 K). acs.org The lower-temperature α-SrBr₂ phase transitions to the higher-temperature β-SrBr₂ phase, which has a different crystal structure. acs.org The melting point of anhydrous strontium bromide is 657°C (930 K). acs.org

Phase Equilibria and Invariant Points

The phase equilibria of strontium bromide in aqueous systems, and in the presence of other salts, have been studied to determine the conditions under which different solid phases crystallize. Invariant points are specific conditions of temperature, pressure, and composition at which multiple phases coexist in equilibrium.

Studies on complex quaternary systems provide insight into the crystallization behavior of strontium bromide hexahydrate in the presence of other salts. These studies identify invariant points where the solution is saturated with multiple salts simultaneously.

Quaternary System LiBr–NaBr–SrBr₂–H₂O at 288.15 K

In this system, two invariant points involving strontium bromide hexahydrate have been identified. dlr.de At these points, the liquid phase is in equilibrium with three solid phases. The crystallization region of SrBr₂·6H₂O is noted to be the smallest in related ternary systems (NaBr–SrBr₂–H₂O and KBr–SrBr₂–H₂O), indicating its relatively high solubility compared to NaBr and KBr. dlr.de

Invariant PointLiquid Phase Composition (mass fraction, w)Equilibrium Solid Phases
w(LiBr)w(NaBr)w(SrBr₂)
D₁0.57530.00570.0208LiBr·2H₂O + NaBr + SrBr₂·6H₂O
E₁0.37540.08540.0452NaBr + NaBr·2H₂O + SrBr₂·6H₂O

Quaternary System LiBr–KBr–SrBr₂–H₂O at 323 K

At this higher temperature, strontium bromide exists as both the hexahydrate and the dihydrate in equilibrium at different invariant points. researchgate.net

Invariant PointLiquid Phase Composition (mass fraction, w)Equilibrium Solid Phases
w(LiBr)w(KBr)w(SrBr₂)
E0.59650.01950.0623LiBr·H₂O + KBr + SrBr₂·2H₂O
F0.34780.02340.2678KBr + SrBr₂·6H₂O + SrBr₂·2H₂O

Quaternary System NaBr–SrBr₂–MgBr₂–H₂O at 323 K

In this system, strontium bromide hexahydrate is a solid phase at two invariant points. sci-hub.se

Invariant PointLiquid Phase Composition (mass fraction, w)Equilibrium Solid Phases
w(NaBr)w(SrBr₂)w(MgBr₂)
E0.01340.04010.4354SrBr₂·6H₂O + MgBr₂·6H₂O + NaBr
F0.22560.01980.2978NaBr + NaBr·2H₂O + SrBr₂·6H₂O

Crystallization Regions

The crystallization region of a salt in a phase diagram represents the range of compositions and temperatures where that salt will be the first to crystallize from a solution upon cooling or evaporation. In the studied quaternary systems, strontium bromide hexahydrate has its own distinct crystallization field. dlr.deresearchgate.netsci-hub.se The boundaries of this region are defined by the univariant curves that connect the invariant points.

For the binary system of strontium bromide and water, the crystallization of strontium bromide hexahydrate is governed by its solubility as a function of temperature. While a complete phase diagram for the SrBr₂-H₂O system is complex, the solubility data indicates that at temperatures where the solution is saturated, cooling will lead to the crystallization of SrBr₂·6H₂O. The presence of other salts, as shown in the quaternary system data, can significantly affect the solubility and thus the boundaries of the crystallization region of strontium bromide hexahydrate, a phenomenon known as the salting-out effect. researchgate.net For instance, an increasing concentration of LiBr has been shown to decrease the solubility of SrBr₂. researchgate.net

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. diva-portal.orgyoutube.com It has been successfully applied to understand the fundamental properties of various materials, including strontium bromide hexahydrate.

DFT, often combined with methods like the gauge-including atomic orbital (GIAO) approach, is a valuable tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govscm.com While direct experimental NMR data for strontium bromide hexahydrate is available for techniques like FTIR and Raman spectroscopy, computational predictions can further elucidate the local chemical environments of the constituent atoms. spectrabase.com

The accuracy of DFT-based NMR predictions has significantly improved with the development of advanced computational models and machine learning techniques. nih.govresearchgate.net For instance, graph neural networks trained on DFT-calculated data have shown remarkable accuracy in predicting ¹H and ¹³C chemical shifts for organic molecules. researchgate.net Although specific DFT studies on the NMR parameters of strontium bromide hexahydrate are not extensively documented in the search results, the methodology is well-established. Such calculations would involve optimizing the geometry of the SrBr₂·6H₂O crystal structure and then computing the magnetic shielding tensors for each nucleus (Sr, Br, H, and O). nih.govscm.com These tensors, when referenced against a standard, yield the predicted chemical shifts. The predicted values could then be compared with any future experimental solid-state NMR data to validate the computational model.

Table 1: Representative Theoretical ¹H and ¹³C NMR Chemical Shift Prediction Errors for General Organic Molecules Using DFT-based Methods

NucleusMethodMean Absolute Error (MAE) (ppm)
¹HDFT-LR0.2 - 0.4
¹³CGNN (CASCADE)>2.00
¹HGNN (CASCADE)~0.20
¹HCSTShift (3D GNN with DFT)0.185
¹³CCSTShift (3D GNN with DFT)0.944

This table presents a general overview of the accuracy of modern DFT-based methods for predicting NMR chemical shifts, providing context for potential future studies on strontium bromide hexahydrate. Data sourced from multiple studies. nih.govresearchgate.netsourceforge.io

DFT calculations are instrumental in analyzing the nature of chemical bonds and the coordination environment within a compound. ijcce.ac.irresearchgate.net For strontium bromide hexahydrate, DFT can provide a detailed picture of the interactions between the strontium cation (Sr²⁺), the bromide anions (Br⁻), and the water molecules of hydration.

The primary interaction in the hydrated salt is the coordination of water molecules and bromide ions to the strontium ion. DFT can be used to calculate the electron density distribution, which reveals the nature of the Sr-O and Sr-Br bonds. youtube.com Analysis of the electron localization function (ELF) and Bader charges can quantify the degree of ionic versus covalent character in these bonds.

Molecular Dynamics Simulations for Dynamic Processes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comnih.gov This technique is particularly well-suited for investigating dynamic processes such as hydration, dehydration, and ionic mobility.

The hydration and dehydration of strontium bromide are crucial for its application in thermochemical energy storage. dlr.de MD simulations can model these processes at a molecular level. By simulating the system at different temperatures and water vapor pressures, researchers can observe the stepwise loss or gain of water molecules.

For instance, an MD simulation could start with the strontium bromide hexahydrate crystal structure and, by increasing the temperature in the simulation, model the transition to the monohydrate form. dlr.dewikipedia.org The simulation would track the trajectories of the water molecules as they leave the crystal lattice, providing insights into the pathways and energy barriers associated with dehydration. Such simulations can also help understand the structural changes in the strontium bromide lattice as it dehydrates. Conversely, simulating the exposure of anhydrous or monohydrated strontium bromide to water molecules can model the hydration process, revealing how water molecules are incorporated into the crystal structure. tue.nltue.nl

Ab initio MD simulations have been used to study the hydration of the Sr²⁺ ion in solution, revealing details about the Sr-O bond lengths and coordination numbers at various temperatures. bris.ac.uk Similar approaches could be applied to the solid-state hydration and dehydration of strontium bromide hexahydrate.

Anhydrous strontium bromide exhibits a phase transition at approximately 920 K to a superionic phase with high ionic conductivity. wikipedia.org MD simulations are a powerful tool for investigating the mechanisms of ionic mobility in such solid-state electrolytes. d-nb.infoarxiv.orgresearchgate.net

Non-equilibrium molecular dynamics (NEMD) simulations, where an external electric field is applied to the system, can be used to directly calculate the ionic mobility. d-nb.infonih.gov By simulating the response of the bromide ions to the electric field, their drift velocity can be determined, which is directly related to their mobility. These simulations can provide a fundamental understanding of how the crystal structure and defects influence ionic transport. While specific MD simulations of ionic mobility in strontium bromide were not found in the search results, the methodology has been successfully applied to other ionic conductors like α-AgI. d-nb.inforesearchgate.net

Table 2: Key Parameters in Molecular Dynamics Simulations of Ionic Mobility

ParameterDescriptionRelevance to Strontium Bromide
Potential Model Describes the forces between atoms (e.g., TIP4P for water, specialized potentials for ion-water interactions).Crucial for accurately modeling the interactions between Sr²⁺, Br⁻, and H₂O. maine.edu
Temperature A key thermodynamic variable influencing atomic motion and phase transitions.Important for simulating the superionic phase transition of SrBr₂. wikipedia.org
Electric Field (in NEMD) An external field applied to induce and measure ionic drift.Used to directly calculate the ionic mobility of Br⁻ ions. d-nb.infonih.gov
Simulation Time The duration of the simulation, which needs to be long enough to capture the relevant dynamic events.Must be sufficient to observe ion hopping and diffusion events.
System Size The number of atoms in the simulation box, which should be large enough to avoid finite-size artifacts.Needs to adequately represent the bulk crystal structure.

Computational Thermodynamics for Phase Diagram Prediction and Validation

Computational thermodynamics, often utilizing the CALPHAD (Calculation of Phase Diagrams) method, is used to predict and validate phase diagrams of multi-component systems. For the strontium bromide-water system, this approach is invaluable for understanding the stability of different hydrates under various conditions of temperature and pressure.

By developing thermodynamic models for each phase (e.g., the liquid solution, ice, and the different hydrates of strontium bromide), it is possible to calculate the phase boundaries. These models are based on Gibbs energy expressions for each phase, which are functions of temperature, pressure, and composition. The parameters in these models are optimized using available experimental data, such as solubility and vapor pressure measurements.

Experimental studies have determined phase equilibria in the NaBr–SrBr₂–H₂O and KBr–SrBr₂–H₂O systems, showing the crystallization regions of strontium bromide hexahydrate. researchgate.net Computational thermodynamic models can be used to reproduce this experimental data and to extrapolate the phase diagram to regions where experimental data is scarce. This is particularly useful for applications like thermochemical energy storage, where understanding the precise conditions for the hydration and dehydration reactions is critical for optimizing performance. dlr.deresearchgate.net A pressure-temperature phase diagram for pure strontium bromide has been constructed based on experimental data, showing the equilibrium line between the monohydrate and hexahydrate forms. tue.nl Computational thermodynamics can further refine and extend such diagrams.

Advanced Applications in Materials Science and Engineering

Fabrication of Optical Materials and Crystals Utilizing Strontium Dibromide Hexahydrate

The fabrication of novel optical materials and crystals is an area where strontium dibromide hexahydrate is being investigated. The incorporation of strontium and bromide ions into glass and crystal structures can influence their optical properties, leading to materials with tailored characteristics for specific applications. While direct large-scale use of strontium dibromide hexahydrate in commercial optical materials is not widespread, research into related compounds highlights the potential benefits of its constituent ions.

For instance, studies on photo-thermo-refractive (PTR) glasses have shown that the presence of bromine can influence the photo-induced crystallization process and affect the refractive index of the material. This suggests that bromide compounds could play a role in modulating the light-handling properties of advanced optical glasses. Similarly, the inclusion of strontium in various glass formulations, such as borate glasses, is known to modify their structure and optical characteristics.

The clarity and light transmission of optical glasses are critical performance metrics that are dependent on the glass composition and structure. While specific data on the direct impact of strontium dibromide hexahydrate on these properties is limited, the fundamental roles of strontium and bromide ions suggest potential benefits. Optical glasses are generally optimized for high transmittance in the visible spectrum, and the introduction of different ions can shift the UV absorption edge, affecting transmission at shorter wavelengths schott.comarizona.edu.

The presence of bromide ions in a glass matrix can influence its refractive index and reduce scattering, which would contribute to improved clarity. Research on certain complex organic-inorganic crystals containing strontium and bromide has demonstrated high optical transparency across the visible and near-infrared spectrum. This indicates that crystal structures incorporating these ions can exhibit excellent light transmission properties.

Synthesis of Strontium-Based Materials for Electronics and Photonics

Strontium-based materials are integral to the fields of electronics and photonics, with applications ranging from dielectrics to photocatalysts. Strontium titanate (SrTiO3), for example, is a widely studied perovskite oxide with a high dielectric constant, making it suitable for use in capacitors and other electronic components researchgate.netmdpi.com. The synthesis of such materials often involves the use of various strontium precursors, such as strontium nitrate or strontium hydroxide (B78521), to introduce strontium ions into the final product mdpi.comresearchgate.net.

While direct utilization of strontium dibromide hexahydrate as a primary precursor in large-scale synthesis of materials like strontium titanate is not extensively documented, it serves as a viable source of strontium ions. In the realm of photonics, particularly in the development of halide perovskite nanocrystals for optoelectronic applications, bromide precursors are essential mdpi.comsemanticscholar.orgresearchgate.netfrontiersin.org. These nanocrystals have shown significant promise for use in LEDs, solar cells, and photodetectors due to their excellent optoelectronic properties mdpi.comresearchgate.netfrontiersin.org. The synthesis of bromide-containing perovskites often involves lead bromide and cesium bromide; however, the exploration of strontium in perovskite structures for specific applications is an active area of research mdpi.com.

Development of Scintillation Counter Materials Incorporating Strontium Bromide Hexahydrate

One of the more promising applications of strontium bromide is in the development of scintillation materials for radiation detection. Scintillators are materials that emit light when exposed to ionizing radiation, and they are a critical component of scintillation counters used in medical imaging, high-energy physics, and security applications. The performance of a scintillator is characterized by several key parameters, including its light yield (photons produced per unit of energy absorbed), energy resolution (the ability to distinguish between different radiation energies), and decay time (the speed of the light emission).

Research has shown that strontium bromide, particularly when doped with europium (SrBr₂:Eu), is a promising scintillator material. It is often compared with other high-performance scintillators like lanthanum bromide (LaBr₃:Ce) and strontium iodide (SrI₂:Eu) scionix.nlnih.gov. While strontium iodide often exhibits a higher light yield, strontium bromide presents a viable alternative with its own set of advantageous properties. The development of these materials is crucial for advancing gamma-ray spectroscopy, which requires detectors with high energy resolution to accurately identify radioactive isotopes berkeleynucleonics.com.

Scintillator MaterialTypical DopantLight Yield (photons/MeV)Energy Resolution @ 662 keV (FWHM)Primary Decay Time (ns)
Strontium Bromide (SrBr₂)Europium (Eu)~70,000~4%~1200
Strontium Iodide (SrI₂)Europium (Eu)>80,000<4%~1000
Lanthanum Bromide (LaBr₃)Cerium (Ce)~60,000~3%~16
Cerium Bromide (CeBr₃)-~68,000~4%~17
Sodium Iodide (NaI)Thallium (Tl)~38,000~7%~230

Note: The values presented in this table are approximate and can vary depending on the specific crystal growth conditions and measurement techniques.

Environmental Chemistry and Geochemical Considerations

Strontium Bromide Hexahydrate in Analytical Procedures for Environmental Studies

While strontium bromide hexahydrate is not typically a direct subject of environmental monitoring, its properties as a stable, highly soluble crystalline solid make it an ideal compound for preparing standard solutions in laboratory settings. americanelements.comontosight.aiwikipedia.org These standards are crucial for the calibration of analytical instruments used in environmental studies that quantify strontium concentrations or its isotopic ratios.

The most powerful analytical application of strontium in environmental science is the use of strontium isotope ratios, particularly ⁸⁷Sr/⁸⁶Sr, as tracers. researchgate.netmdpi.com Inductively coupled plasma mass spectrometry (ICP-MS) is a precise technique for determining these isotopic compositions in various environmental samples, including river water and sediments. researchgate.net By comparing the ⁸⁷Sr/⁸⁶Sr ratio in a sample to that of potential sources, scientists can trace pollution, understand geological origins, and distinguish between natural and anthropogenic inputs. researchgate.netmdpi.com The isotopic ratios in environmental samples show regional variations that are typically controlled by the underlying geology, allowing researchers to use them as traceability indices to determine the origin of metals and other contaminants. researchgate.net

Research findings have demonstrated the utility of this technique in various contexts:

Pollution Sourcing: The ⁸⁷Sr/⁸⁶Sr ratio can be used as a tracer to identify the source of pollution in environmental systems. researchgate.net

Water-Rock Interaction: Strontium isotopes are widely used to characterize weathering processes conditioned by water-rock interactions. researchgate.net The ⁸⁷Sr/⁸⁶Sr ratio in water is sensitive to the type of rock it has been in contact with. researchgate.netgwadi.org

Groundwater Studies: The ⁸⁷Sr/⁸⁶Sr ratio is a valuable indicator for studying the sources and flow paths of groundwater. researchgate.netgwadi.org It can help determine the provenance of water, identify mixing between different water bodies, and trace nutrient pathways. gwadi.org

Behavior of Strontium Species in Aqueous and Solid Environmental Matrices

Once dissolved in water, the strontium ion (Sr²⁺) is the primary species of concern. Its behavior is governed by a series of interactions within aqueous and solid environments.

In Aqueous Matrices: In surface water and groundwater, strontium primarily exists as a hydrated ion (Sr²⁺(aq)). nih.gov It is generally mobile in water, though the formation of insoluble compounds or sorption to solids can reduce its mobility. nih.gov Strontium's concentration in natural waters varies significantly. Analysis of major rivers in the United States showed strontium concentrations ranging from 0.007 to 13.7 parts per million (ppm), with the highest concentrations found in high-salinity streams of the Southwestern U.S. usgs.gov The average concentration in U.S. surface water is generally less than 1 mg/L. nih.gov

Reported Strontium Concentrations in Various U.S. Water Sources
Water Source TypeDetection FrequencyAverage Concentration (mg/L)Concentration Range (mg/L)
Groundwater99.3% (4,353 of 4,383 sites)1.60.0009–200
Lakes/Reservoirs97.6%1.090.002–170
Springs100%0.640.028–3.2
Other Surface Waters98.6% (1,572 of 1,595 sites)0.3620.0005–30
Data derived from EPA 2002b and HazDat 2003, as cited in NCBI Bookshelf. nih.gov

In Solid Environmental Matrices: The behavior of strontium in soils and sediments is largely controlled by its chemical similarity to calcium. researchgate.netwikipedia.org

Sorption: Strontium sorbs to soil particles through cation exchange. nih.govwikipedia.org It tends to be more mobile in soils with a low cation exchange capacity or a high concentration of other exchangeable ions. nih.gov

Co-precipitation: In the presence of calcium ions, strontium commonly co-precipitates with calcium minerals, particularly carbonates like calcite and aragonite, especially at an increased pH. wikipedia.orgmdpi.com Laboratory studies have shown that aragonite is more effective than calcite at removing strontium from water. mdpi.com

pH Influence: At intermediate to acidic pH levels, the dissolved Sr²⁺ ion is the dominant species and is readily bound to soil particles. wikipedia.org

The mobility and availability of strontium to plants are influenced by soil chemistry, pH, temperature, and microbial communities. nih.gov

Geochemical Cycling of Strontium in Hydrated Mineral Systems

The geochemical cycle of strontium is intrinsically linked to the formation, weathering, and transformation of minerals. Because strontium ions (Sr²⁺) can substitute for calcium ions (Ca²⁺) in mineral lattices, its cycle closely follows that of calcium. researchgate.net

The primary source of strontium in the environment is the chemical weathering of rocks. gwadi.org Strontium is the 15th most abundant element in the Earth's crust and is found chiefly in the minerals celestite (strontium sulfate) and strontianite (strontium carbonate). wikipedia.orgmdpi.com As water interacts with these and other strontium-bearing minerals, strontium is released into the hydrological system. researchgate.net

The isotopic ratio ⁸⁷Sr/⁸⁶Sr is a fundamental tool for deciphering these geochemical cycles. mdpi.comnih.gov Different rock types have distinct isotopic signatures. For example, weathering of carbonate rocks typically releases strontium with a lower ⁸⁷Sr/⁸⁶Sr ratio and higher strontium concentration, whereas weathering of older silicate (B1173343) rocks releases strontium with a higher ⁸⁷Sr/⁸⁶Sr ratio and lower concentration. mdpi.comnih.gov This allows the ⁸⁷Sr/⁸⁶Sr ratio to be used to trace the provenance of dissolved ions in rivers and groundwater. mdpi.com

Illustrative ⁸⁷Sr/⁸⁶Sr Isotopic Ratios of Different Geochemical Reservoirs
Reservoir/SourceTypical ⁸⁷Sr/⁸⁶Sr RatioSignificance
Modern Seawater~0.7092Provides a global average baseline for marine carbonates. researchgate.net
Carbonate RocksLow (e.g., ~0.707-0.709)Reflects the seawater composition at the time of formation; a major source of dissolved Sr in many watersheds. mdpi.comnih.gov
Silicate Rocks (e.g., Granite)High and Variable (e.g., >0.710)Ratio increases over time due to the decay of ⁸⁷Rb; contributes a distinct signature to weathering profiles. mdpi.comnih.gov
Atmospheric DepositionVariableCan be an input, but its signature in water is often quickly replaced by that from water-rock interactions. researchgate.net
These values are illustrative; actual ratios vary based on specific geology and age.

An important process in strontium's geochemical cycle occurs in hydrated mineral systems involving carbonate transformations. In stratified hardwater lakes, for instance, calcite precipitates in the upper water layer (epilimnion), incorporating Mg²⁺ and Sr²⁺. researchgate.net When this calcite sinks to the deeper, often anoxic hypolimnion, it can partially dissolve, releasing the sequestered Ca²⁺, Mg²⁺, and Sr²⁺ back into the water column. researchgate.net

Furthermore, the diagenetic transformation of aragonite to calcite, a common process in the fossilization of marine organisms, affects strontium cycling. Aragonite can incorporate more strontium into its crystal structure than calcite. youtube.com Therefore, as aragonite recrystallizes into the more stable calcite form, strontium is expelled from the mineral lattice and released into the surrounding pore fluids. youtube.com This process alters the trace element and isotopic composition of both the fluid and the resulting mineral. utexas.edu

Q & A

Basic: What are the established methods for synthesizing high-purity strontium dibromide hexahydrate for analytical applications?

Synthesis typically involves reacting strontium hydroxide (Sr(OH)₂) or strontium carbonate (SrCO₃) with hydrobromic acid (HBr) under controlled stoichiometric conditions. The reaction mixture is evaporated to induce crystallization, followed by recrystallization in deionized water to achieve >99% purity. This method ensures minimal impurities, critical for analytical reagent standards .

Basic: Which characterization techniques are essential for verifying the structural integrity of SrBr₂·6H₂O crystals?

Key techniques include:

  • X-ray Diffraction (XRD) : Confirms crystal structure and phase purity by comparing experimental patterns with reference data (e.g., JCPDS standards) .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies hydration states via O–H stretching bands (3200–3500 cm⁻¹) and Sr–Br vibrational modes .
  • Energy-Dispersive X-ray Spectroscopy (EDS) : Validates elemental composition (Sr/Br molar ratio ≈ 1:2) .

Advanced: How do thermodynamic properties of SrBr₂·6H₂O influence its performance in thermochemical energy storage systems?

The dehydration enthalpy (ΔH ≈ 210 kJ/kg) and equilibrium temperature range (40–100°C) are critical for low-temperature thermal storage. Kinetic models must account for:

  • Reaction advancement : Monitored via mass loss curves during thermogravimetric analysis (TGA).
  • Temperature gradients : Packed-bed reactor studies show thermal power outputs of 0.75–2 W/kg under controlled hydration/dehydration cycles .

Advanced: What methodologies resolve contradictions in reported hydration/dehydration kinetics of SrBr₂·6H₂O across studies?

To address variability:

  • Control relative humidity (RH) : Maintain RH >50% during hydration to avoid incomplete phase transitions.
  • In situ XRD : Track real-time structural changes during cycling to identify intermediate phases.
  • First-order kinetic models : Incorporate Arrhenius parameters (e.g., activation energy ≈ 65 kJ/mol) to describe rate-limiting steps .

Methodological: What experimental protocols ensure reproducibility in SrBr₂·6H₂O-based composite phase change material (PCM) development?

  • Material synthesis : Optimize graphene oxide (GO) incorporation (1–5 wt%) via sonication-assisted dispersion.
  • Thermal analysis : Use differential scanning calorimetry (DSC) to measure latent heat (target: >150 J/g) and cycling stability (>100 cycles).
  • Morphological validation : SEM imaging confirms homogeneous dispersion of SrBr₂·6H₂O within the matrix .

Safety: What safety protocols are mandated when handling SrBr₂·6H₂O in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
  • Engineering controls : Perform reactions in fume hoods with face velocity ≥100 ft/min.
  • Emergency measures : For eye exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention. Toxicity data (e.g., LD₅₀) should be referenced from RTECS .

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